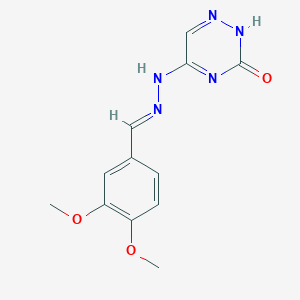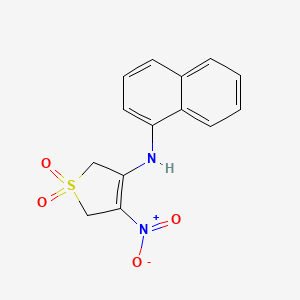![molecular formula C16H26N2O3S B5711823 N-(1-isopropyl-2-methylpropyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5711823.png)
N-(1-isopropyl-2-methylpropyl)-2-[methyl(methylsulfonyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-isopropyl-2-methylpropyl)-2-[methyl(methylsulfonyl)amino]benzamide, also known as IMP-MSA, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications.
作用機序
The exact mechanism of action of N-(1-isopropyl-2-methylpropyl)-2-[methyl(methylsulfonyl)amino]benzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cell growth and division. It has been found to inhibit the activity of tubulin, a protein involved in cell division, and disrupt microtubule formation, leading to cell death. This compound has also been found to inhibit the activity of histone deacetylases, enzymes involved in gene expression regulation, leading to changes in gene expression and cell differentiation.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, leading to cell death. It has also been found to inhibit angiogenesis, the formation of new blood vessels, which is necessary for tumor growth. In neurology, it has been found to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation. In immunology, it has been shown to modulate the immune response, reducing inflammation and autoimmunity.
実験室実験の利点と制限
One advantage of using N-(1-isopropyl-2-methylpropyl)-2-[methyl(methylsulfonyl)amino]benzamide in lab experiments is its relatively simple synthesis method and high yield. It has also been found to have low toxicity and high selectivity, making it a potential candidate for drug development. However, one limitation is its limited solubility in aqueous solutions, which may make it difficult to use in certain experiments. It also has a short half-life, which may limit its effectiveness in certain applications.
将来の方向性
There are several potential future directions for research on N-(1-isopropyl-2-methylpropyl)-2-[methyl(methylsulfonyl)amino]benzamide. One area of interest is its potential use in cancer therapy, either alone or in combination with other drugs. Another area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is also needed to fully understand the mechanism of action of this compound and its effects on gene expression and cell differentiation. Overall, this compound shows promise as a potential candidate for drug development and further research is needed to fully explore its potential applications.
合成法
The synthesis of N-(1-isopropyl-2-methylpropyl)-2-[methyl(methylsulfonyl)amino]benzamide involves the reaction of 2-aminobenzamide with 2-bromo-N-isopropylacetamide in the presence of potassium carbonate. The resulting product is then treated with methylsulfonyl chloride and sodium hydride to obtain the final product, this compound. This synthesis method has been reported to have a yield of 55% and can be completed in a relatively short amount of time.
科学的研究の応用
N-(1-isopropyl-2-methylpropyl)-2-[methyl(methylsulfonyl)amino]benzamide has been found to have potential applications in various scientific research fields, including cancer research, neurology, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for chemotherapy. In neurology, this compound has been found to have neuroprotective effects and may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, this compound has been shown to modulate the immune response and may be useful in treating autoimmune diseases.
特性
IUPAC Name |
N-(2,4-dimethylpentan-3-yl)-2-[methyl(methylsulfonyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3S/c1-11(2)15(12(3)4)17-16(19)13-9-7-8-10-14(13)18(5)22(6,20)21/h7-12,15H,1-6H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPCCOJSGAWCEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)C1=CC=CC=C1N(C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyano-2-[(2-oxo-2-phenylethoxy)imino]-N-phenylacetamide](/img/structure/B5711740.png)
![N-{2-[(tert-butylamino)carbonyl]phenyl}-2-chloro-4,5-difluorobenzamide](/img/structure/B5711746.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-isopropylbenzamide](/img/structure/B5711749.png)

![3-[(4-methoxybenzyl)thio]-4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazole](/img/structure/B5711757.png)
![N-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5711759.png)
![N-[bis(4-chlorophenyl)methyl]urea](/img/structure/B5711777.png)
![methyl {[3-(2-furylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate](/img/structure/B5711782.png)

![N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methylbutanamide](/img/structure/B5711796.png)

![2-[(2-fluorobenzoyl)amino]-5-isopropyl-3-thiophenecarboxamide](/img/structure/B5711821.png)
![3-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanoic acid](/img/structure/B5711828.png)
![3-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5711829.png)